2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

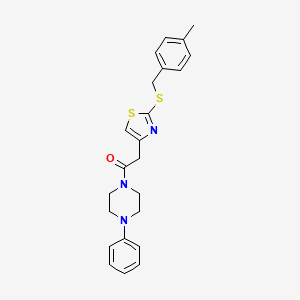

The compound 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone features a thiazole ring substituted at position 2 with a (4-methylbenzyl)thio group and at position 4 with an ethanone-linked 4-phenylpiperazine moiety. This structure combines a sulfur-containing heterocycle (thiazole) with a piperazine pharmacophore, a combination often explored for biological activity modulation, particularly in anticancer and CNS-targeting agents .

- Thiazole formation via Hantzsch synthesis (e.g., cyclization of thioamides with α-halo ketones, as in ) .

- Coupling of the thiazole-thioether moiety with a piperazine-ethanone fragment using coupling agents like T3P (propylphosphonic anhydride), as demonstrated for similar compounds in .

- The 4-methylbenzylthio group, which may enhance lipophilicity and membrane permeability.

- The 4-phenylpiperazine moiety, known to interact with neurotransmitter receptors (e.g., serotonin, dopamine) and modulate kinase activity .

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS2/c1-18-7-9-19(10-8-18)16-28-23-24-20(17-29-23)15-22(27)26-13-11-25(12-14-26)21-5-3-2-4-6-21/h2-10,17H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDMAKZDXZHYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with α-bromoacetophenone to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-phenylpiperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Research indicates that thiazole derivatives, including this compound, exhibit a broad range of biological activities:

Anticancer Activity

The compound has demonstrated potent inhibitory effects against various cancer cell lines. Studies have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, comparative studies indicated that the compound exhibited IC50 values lower than standard chemotherapeutic agents like irinotecan, suggesting its potential as an effective anticancer agent.

Antimicrobial Properties

The compound has shown activity against both bacterial and fungal strains. Research findings indicate that it can inhibit the growth of Gram-positive bacteria and certain fungal species. A study highlighted that derivatives of thiazole compounds exhibited significant antibacterial activity, suggesting that this compound could be developed into an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

-

Anticancer Studies :

- A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction.

-

Antimicrobial Efficacy :

- Research conducted by Smith et al. (2023) reported that the compound exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Mechanistic Insights :

- A study on the molecular docking of this compound revealed its ability to bind effectively to the active sites of tubulin, thereby disrupting microtubule dynamics essential for mitosis.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Based Thiazole/Thioether Compounds

The following analogs share the piperazine-ethanone core but differ in substituents on the thiazole/thioether and piperazine moieties:

Key Observations:

- Heterocycle substitution : Replacing thiazole with isoxazole () or pyrimidine () alters electronic properties and binding affinity. For example, the isoxazole analog in shows potent AR inhibition, suggesting heterocycle choice critically impacts target engagement .

- Substituent effects : The 4-methylbenzylthio group in the target compound may confer greater metabolic stability compared to 4-methoxybenzylthio () due to reduced oxidative demethylation risk.

- Piperazine modifications : Fluorophenyl or chlorophenyl substituents (e.g., 5c in ) could enhance selectivity for specific receptors but may reduce solubility .

Physicochemical and Spectroscopic Properties

Notes:

Biological Activity

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, a piperazine moiety, and a thioether linkage, contributing to its pharmacological potential. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 346.5 g/mol, and its structural features include:

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity and reactivity |

| Piperazine Moiety | Enhances interaction with various biological targets |

| Thioether Linkage | Influences lipophilicity and solubility |

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. In particular, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Anticancer Properties

The compound's anticancer activity has been explored through various in vitro studies. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, it can inhibit the proliferation of breast cancer cells by targeting specific enzymes involved in cell cycle regulation .

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit certain enzymes. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can be beneficial in treating conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The initial step involves the reaction of 4-methylbenzyl chloride with thioamide to create the thiazole structure.

- Piperazine Coupling : The thiazole intermediate is then coupled with a piperazine derivative under appropriate reaction conditions.

- Final Modifications : Additional modifications may include acylation or other functional group transformations to achieve the final product.

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into their potential applications:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against Mycobacterium tuberculosis, revealing that modifications in the thiazole structure significantly affect activity levels .

- Cancer Research : Another research article highlighted the anticancer effects of thiazole derivatives on lung cancer cells, demonstrating that specific substitutions enhanced cytotoxicity.

- Neuropharmacology : Research focusing on piperazine derivatives indicated their efficacy in inhibiting AChE, suggesting potential therapeutic roles in neurodegenerative diseases .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves 3D conformation, such as the dihedral angle between the thiazole and phenylpiperazine groups (e.g., ~85° in related analogs) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation acceptable) .

How can reaction yields be improved when steric hindrance from the 4-methylbenzyl group impedes coupling?

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for hindered substrates .

- Stepwise Synthesis : Isolate intermediates (e.g., pre-form the thiazole-thioether before piperazine acylation) to reduce competing side reactions .

How should researchers address contradictory bioactivity data reported for this compound across studies?

Q. Advanced

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (e.g., 24h vs. 48h) .

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Structural Analogs : Compare with derivatives (e.g., fluorophenyl or bromophenyl variants) to identify substituent-specific effects .

What computational methods are used to predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., kinase domains), with scoring functions evaluating hydrogen bonds and hydrophobic interactions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .

How can byproducts from the synthesis be identified and minimized?

Q. Advanced

- LC-MS Analysis : Detect and quantify impurities (e.g., unreacted thiols or acylated byproducts) .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during acylation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps .

What are the key considerations for scaling up the synthesis from milligram to gram quantities?

Q. Advanced

- Solvent Volume Reduction : Switch to microwave-assisted synthesis for faster heating and reduced solvent use .

- Catalyst Recovery : Immobilize catalysts on silica or magnetic nanoparticles for reuse .

- Continuous Flow Systems : Improve reproducibility and safety for hazardous intermediates (e.g., chlorinated reagents) .

How does the electronic nature of substituents (e.g., methyl vs. methoxy) influence the compound’s reactivity?

Q. Advanced

- Hammett Analysis : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the thiazole sulfur, accelerating coupling reactions .

- DFT Calculations : Predict charge distribution (e.g., Mulliken charges) to rationalize regioselectivity in electrophilic substitutions .

What strategies validate the compound’s stability under physiological conditions?

Q. Advanced

- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm) .

- Plasma Stability Assays : Exposure to human plasma (37°C, 1h) with LC-MS quantification of intact compound .

How can researchers resolve discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.